5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves condensation reactions, refluxation, and interactions with various chemical reagents under specific conditions. For instance, Patel et al. (2010) detailed a method involving the refluxation of specific precursors with thioglycolic acid and anhydrous zinc chloride in ethanol, highlighting a common approach to synthesizing compounds within this family (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is confirmed through techniques such as X-ray crystallography, NMR, and IR spectroscopy. Delgado et al. (2005) demonstrated the structural features of thiazolidinone derivatives, revealing hydrogen-bonded dimers, chains, and complex sheets, which indicate the compound's potential for forming stable crystal structures (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Thiazolidinones participate in various chemical reactions, including condensation and addition reactions, influenced by their functional groups. For example, Nagase (1974) explored novel addition reactions, highlighting the compound's reactivity and potential for further chemical modifications (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Although specific data for "5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one" were not found, studies on related compounds provide insight into their general physical behavior.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the utility of thiazolidinone derivatives in medicinal chemistry and other applications. The research by Sydorenko et al. (2022) on related compounds, detailing their antimicrobial activity and structure-activity relationships, offers a glimpse into the chemical properties that might be expected from "5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one" (Sydorenko, Holota, Lozynskyi, Konechnyi, Horishny, Karkhut, Polovkovych, Karpenko, & Lesyk, 2022).
properties
IUPAC Name |
(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S2/c1-2-26-17-12-15(11-16(22)19(17)24)13-18-20(25)23(21(27)28-18)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13,24H,2,6,9-10H2,1H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRRMVXULSIAJA-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC3=CC=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC3=CC=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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